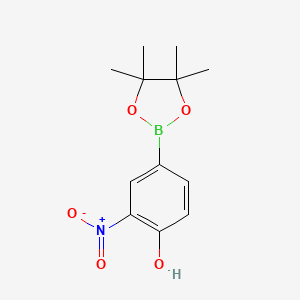

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Beschreibung

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (C₁₂H₁₅BNO₅, MW: 265.07 g/mol) is a boronate ester derivative featuring a nitro group at the ortho position and a hydroxyl group at the para position relative to the boronate ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where the boronate moiety acts as a key functional group for forming carbon-carbon bonds in synthetic organic chemistry . Its structural uniqueness makes it valuable in pharmaceutical and materials science research.

Eigenschaften

IUPAC Name |

2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO5/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(15)9(7-8)14(16)17/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZPFDHFMRUGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590386 | |

| Record name | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-08-4 | |

| Record name | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-nitrophenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Miyaura Borylation Reaction

This method involves the coupling of an aryl halide with a boronic acid or ester using a palladium catalyst. The general steps are as follows:

Reagents : An aryl halide (e.g., 4-bromo-2-nitrophenol), bis(pinacolato)diboron, potassium acetate, and a palladium catalyst (e.g., dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)).

Conditions : The reaction is typically conducted in an anhydrous solvent such as dioxane at elevated temperatures (around 90 °C) under an inert atmosphere (nitrogen).

-

- Dissolve the aryl halide and boronic acid in dioxane.

- Add potassium acetate and the palladium catalyst.

- Stir the mixture at 90 °C for several hours.

- Quench the reaction with water and extract the product using organic solvents.

Yield : Yields can vary but typically range from 70% to 85% depending on reaction conditions and purification methods used.

Direct Nitration of Phenolic Compounds

Another approach is to directly nitrate phenolic compounds that have been previously functionalized with boronate esters.

Reagents : Concentrated nitric acid and sulfuric acid are commonly used for nitration.

Conditions : The reaction is performed at low temperatures to control the regioselectivity of nitration.

-

- Dissolve the phenolic compound in a mixture of concentrated nitric and sulfuric acids.

- Maintain low temperatures to favor the formation of the desired nitro group.

Yield : This method can yield varying results based on the substrate and conditions but often achieves yields around 50% to 75%.

Boronate Ester Formation

Boronate esters can be synthesized through the reaction of phenolic compounds with boronic acids under acidic or basic conditions.

Reagents : Boronic acid (e.g., pinacol boronate), phenolic compound.

Conditions : Typically carried out in an organic solvent like dichloromethane or acetonitrile.

-

- Mix the phenolic compound with boronic acid in an appropriate solvent.

- Heat or stir under reflux conditions for several hours.

Yield : Generally high yields (>80%) can be achieved with proper optimization.

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Miyaura Borylation | Aryl halide, bis(pinacolato)diboron, Pd catalyst | 70 - 85 | Commonly used for complex aryl compounds |

| Direct Nitration | Nitric acid, sulfuric acid | 50 - 75 | Control temperature for regioselectivity |

| Boronate Ester Formation | Boronic acid, phenolic compound | >80 | High efficiency; suitable for various substrates |

The preparation of 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can be achieved through several effective synthetic routes including Miyaura borylation and direct nitration methods. Each method has its own advantages regarding yield and complexity of starting materials. Further optimization of these reactions could enhance yields and reduce by-products, making them more suitable for industrial applications in pharmaceuticals and materials science.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF or DMF).

Major Products Formed

Reduction: 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C12H17BN2O4

- Molecular Weight : 264.09 g/mol

- CAS Number : 833486-94-5

- IUPAC Name : 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

The structure of this compound features a nitro group and a boron-containing dioxaborolane moiety, which contributes to its reactivity and versatility in various applications.

Organic Synthesis

One of the primary applications of 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is in organic synthesis. The compound can serve as a key intermediate in the preparation of various organic molecules. Its boron-containing structure allows for unique reactivity patterns that can be exploited in synthetic pathways.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Coupling Reactions | Used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. |

| Functionalization | Acts as a reagent for the introduction of nitro groups into aromatic systems. |

Medicinal Chemistry

In medicinal chemistry, this compound's ability to act as a boronic acid pinacol ester makes it valuable for drug development. Boronic acids are known for their role in the design of protease inhibitors and other therapeutic agents.

Case Study: Drug Development

Recent studies have shown that derivatives of this compound can inhibit specific enzymes involved in cancer progression. By modifying the dioxaborolane moiety, researchers aim to enhance the selectivity and potency of these inhibitors against target proteins.

Wirkmechanismus

The mechanism of action of 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes such as 5-lipoxygenase-activating protein (FLAP), thereby preventing the enzyme from catalyzing its reaction. This inhibition can lead to a decrease in the production of inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related boronate esters, focusing on substituent effects, physical properties, and reactivity.

Structural and Functional Group Variations

Table 1: Structural Comparison of Boronate Esters

Key Observations:

- Functional Groups : Replacement of -OH with -CHO () or -Cl () modifies solubility and cross-coupling efficiency.

Physical Properties

Table 2: Melting Points and Stability

Key Observations:

- Melting Points: Para-substituted boronate phenols (e.g., 4-(dioxaborolan-2-yl)phenol) exhibit higher melting points than meta isomers due to symmetrical packing .

- Nitro Group Impact: The nitro group in the target compound likely increases melting point compared to non-nitro analogs but may reduce thermal stability due to decomposition risks.

Table 3: Reactivity in Cross-Coupling and Functionalization

Key Observations:

- Suzuki-Miyaura Coupling : The target compound’s nitro group may slow coupling kinetics due to electron withdrawal, whereas methoxy or hydroxyl analogs () exhibit faster reactivity .

- Post-Functionalization : The nitro group allows reduction to an amine (e.g., for amide formation), a pathway absent in chloro or methoxy analogs .

Biologische Aktivität

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound is characterized by its molecular formula and a molecular weight of approximately 277.08 g/mol. It is a solid at room temperature with a melting point ranging from 171°C to 180°C. The compound is soluble in dimethylformamide and exhibits a light yellow to amber appearance .

Synthesis

The synthesis of this compound typically involves the reaction of 2-nitrophenol with boronic acid pinacol esters under specific catalytic conditions. The process results in the formation of the dioxaborolane moiety which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines:

These findings suggest that the compound exhibits a higher potency compared to standard chemotherapeutic agents such as Combretastatin-A4 (CA-4).

The mechanism through which this compound exerts its effects appears to involve the inhibition of tubulin polymerization. This disrupts microtubule dynamics essential for cell division:

- Tubulin Polymerization Inhibition : The compound demonstrated an inhibition rate comparable to CA-4, indicating its potential as an antitumor agent through microtubule disruption .

Induction of Apoptosis

Further investigations into the apoptotic effects revealed that treatment with this compound led to increased caspase-3 activation in treated cells compared to controls. This suggests that the compound not only inhibits cell proliferation but also promotes programmed cell death:

| Concentration (nM) | Caspase-3 Activation (Fold Increase) |

|---|---|

| 50 | 1.5 |

| 100 | 3.0 |

This data underscores the dual action of the compound as both an antiproliferative and pro-apoptotic agent .

Case Studies

Several case studies have explored the application of this compound in preclinical settings:

- Study on Lung Cancer Cells : A study conducted on A549 cells demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability and increased apoptosis markers.

- Leukemia Models : In HL-60 leukemia models, the compound showed promise as an effective treatment option by inducing cell cycle arrest and apoptosis at low concentrations.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | Cs₂CO₃ | High yield |

| Solvent | Anhydrous THF | Prevents hydrolysis |

| Reaction Time | 6–8 hours | Complete conversion |

| Temperature | Reflux (~66°C) | Accelerates coupling |

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the aromatic nitro group and boronic ester. The pinacol methyl groups appear as singlets at ~1.3 ppm in ¹H NMR. ¹¹B NMR shows a peak near 30 ppm for the boronate .

- X-ray Crystallography : Use software like SHELXL ( ) or OLEX2 ( ) for structure refinement. High-resolution data resolves nitro and boronate geometry, but twinning or disorder may require iterative refinement .

What are the stability considerations for this compound under different storage conditions?

Answer:

- Moisture sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronic ester .

- Light exposure : Nitro groups are photostable, but prolonged UV exposure may degrade phenolic -OH .

How can researchers confirm the purity of this compound post-synthesis?

Answer:

- HPLC-MS : Detects trace impurities (e.g., hydrolyzed boronic acid).

- Melting Point Analysis : Sharp melting points (e.g., 120–125°C) indicate crystallinity and purity .

- TLC : Use silica plates with ethyl acetate/hexane (3:7); boronate esters exhibit Rf ~0.5 under UV .

What are the primary applications of this compound in organic synthesis?

Answer:

- Suzuki-Miyaura Coupling : Acts as an arylboron partner for cross-coupling with aryl halides, forming biaryls for materials science (e.g., OLEDs, ) .

- Polymer Synthesis : Used in Suzuki polymerization to create conjugated polymers ( ).

Advanced Research Questions

How can discrepancies between NMR and crystallographic data be resolved during structural validation?

Answer:

- Dynamic vs. Static Structure : NMR captures solution-phase dynamics (e.g., boronate ester fluxionality), while crystallography shows solid-state conformation. Use SHELXL for disorder modeling in crystals ( ).

- Validation Tools : Cross-check with IR (C-B stretch at ~1350 cm⁻¹) and computational methods (DFT geometry optimization) .

What strategies optimize Suzuki-Miyaura reactions involving this compound under challenging catalytic conditions?

Answer:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand tuning (e.g., SPhos) improves electron-deficient aryl coupling ( ).

- Solvent Optimization : DME/H₂O mixtures enhance solubility while minimizing boronate hydrolysis.

- Microwave Assistance : Reduces reaction time (e.g., 30 min at 100°C) for sterically hindered substrates .

Q. Table 2: Catalytic Optimization for Suzuki Coupling

| Catalyst System | Solvent | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄, SPhos | DME/H₂O | 85–90 |

| PdCl₂(dppf), K₂CO₃ | Toluene/H₂O | 75–80 |

How does the nitro group influence the reactivity of the boronic ester in cross-coupling reactions?

Answer:

- Electron-Withdrawing Effect : The nitro group deactivates the aryl ring, requiring electron-rich catalysts (e.g., Pd with bulky phosphine ligands) to facilitate oxidative addition ( ).

- Competing Side Reactions : Nitro reduction (e.g., to NH₂) under H₂ or acidic conditions necessitates inert atmospheres and low-temperature protocols .

What advanced techniques address low yields in large-scale syntheses of this compound?

Answer:

- Flow Chemistry : Continuous processing minimizes intermediate degradation and improves heat management.

- Microwave-Assisted Synthesis : Accelerates coupling steps (e.g., from 6 hours to 1 hour) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track boronate formation and adjust stoichiometry .

How can computational methods complement experimental data for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.